molecular formula C10H4BrClF3N B1381353 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline CAS No. 1447949-06-5

3-Bromo-2-chloro-6-(trifluoromethyl)quinoline

Cat. No.: B1381353
CAS No.: 1447949-06-5
M. Wt: 310.5 g/mol
InChI Key: CGDZUSIGUUZZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-6-(trifluoromethyl)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and trifluoromethyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of quinoline derivatives, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for further applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Halogenating Agents: Such as bromine and chlorine for halogenation reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Quinoline derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They can act as inhibitors of various enzymes and receptors, providing a basis for the development of new drugs.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it an effective component in agricultural formulations.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms can form halogen bonds with biological molecules, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-Trifluoromethyl-5,6,8-trifluoroquinoline

Comparison: Compared to similar compounds, 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern. The presence of bromine at the 3-position and chlorine at the 2-position, along with the trifluoromethyl group at the 6-position, provides distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

3-bromo-2-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-4-5-3-6(10(13,14)15)1-2-8(5)16-9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZUSIGUUZZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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